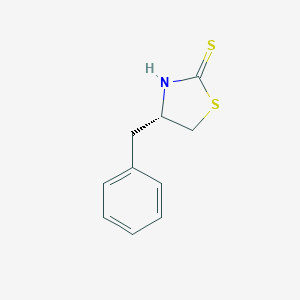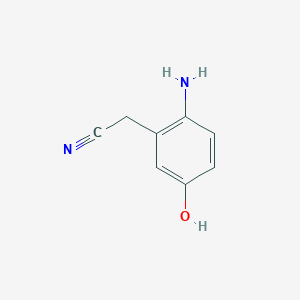
(2-Amino-5-hydroxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-5-hydroxyphenyl)acetonitrile, also known as AHPC, is a chemical compound that has been extensively researched for its various applications in the field of pharmaceuticals. It is a potent inhibitor of various enzymes and has been studied for its potential therapeutic effects in treating various diseases.
Wissenschaftliche Forschungsanwendungen
(2-Amino-5-hydroxyphenyl)acetonitrile has been studied for its potential therapeutic effects in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin synthesis. (2-Amino-5-hydroxyphenyl)acetonitrile has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Wirkmechanismus
(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to inhibit the activity of various enzymes, including tyrosinase, by binding to the active site of the enzyme. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
(2-Amino-5-hydroxyphenyl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and may therefore have potential applications in the treatment of hyperpigmentation disorders. (2-Amino-5-hydroxyphenyl)acetonitrile has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Amino-5-hydroxyphenyl)acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that (2-Amino-5-hydroxyphenyl)acetonitrile is a potent inhibitor of various enzymes and may therefore interfere with the activity of other enzymes in the system being studied. This must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of (2-Amino-5-hydroxyphenyl)acetonitrile. One potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as a therapeutic agent for the treatment of hyperpigmentation disorders. Another potential area of research is the development of (2-Amino-5-hydroxyphenyl)acetonitrile as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Amino-5-hydroxyphenyl)acetonitrile and its potential interactions with other enzymes.
Eigenschaften
CAS-Nummer |
161368-64-5 |
|---|---|
Produktname |
(2-Amino-5-hydroxyphenyl)acetonitrile |
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2-(2-amino-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-3-6-5-7(11)1-2-8(6)10/h1-2,5,11H,3,10H2 |
InChI-Schlüssel |
LMFLPQLPOUTLDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)CC#N)N |
Kanonische SMILES |
C1=CC(=C(C=C1O)CC#N)N |
Synonyme |
Benzeneacetonitrile, 2-amino-5-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


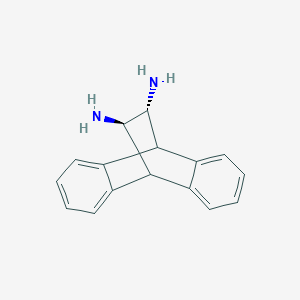

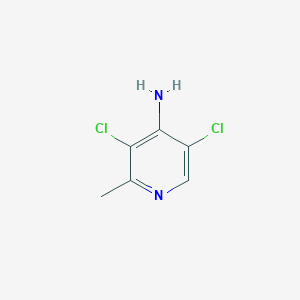
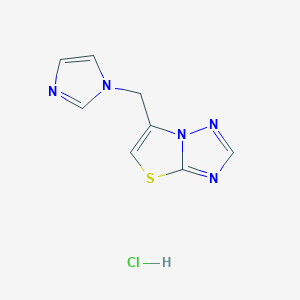

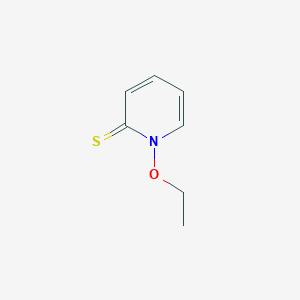

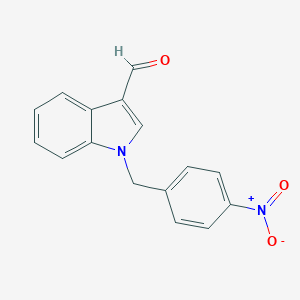
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)

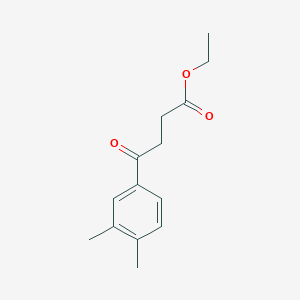
![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)
